molecular formula C13H18ClNO B1500704 1-(1-(3-Chlorophenyl)ethyl)piperidin-4-ol CAS No. 1146080-11-6

1-(1-(3-Chlorophenyl)ethyl)piperidin-4-ol

Cat. No.: B1500704
CAS No.: 1146080-11-6
M. Wt: 239.74 g/mol
InChI Key: CMWYRYFCPOOSJX-UHFFFAOYSA-N
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Description

1-(1-(3-Chlorophenyl)ethyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidines It features a piperidine ring substituted with a 3-chlorophenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-Chlorophenyl)ethyl)piperidin-4-ol typically involves the reaction of 3-chlorophenyl ethyl ketone with piperidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-Chlorophenyl)ethyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major products include the dechlorinated compound or the fully reduced hydrocarbon.

    Substitution: The major products are the substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(1-(3-Chlorophenyl)ethyl)piperidin-4-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(1-(3-Chlorophenyl)ethyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(4-Chloro-phenyl)-ethyl]-piperidin-4-ol
  • 1-[1-(2-Chloro-phenyl)-ethyl]-piperidin-4-ol
  • 1-[1-(3-Bromo-phenyl)-ethyl]-piperidin-4-ol

Uniqueness

1-(1-(3-Chlorophenyl)ethyl)piperidin-4-ol is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

Properties

IUPAC Name

1-[1-(3-chlorophenyl)ethyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-10(11-3-2-4-12(14)9-11)15-7-5-13(16)6-8-15/h2-4,9-10,13,16H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWYRYFCPOOSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671354
Record name 1-[1-(3-Chlorophenyl)ethyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146080-11-6
Record name 1-[1-(3-Chlorophenyl)ethyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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